molecular formula C20H18O2 B6372586 5-(2-Benzyloxyphenyl)-3-methylphenol CAS No. 1261893-56-4

5-(2-Benzyloxyphenyl)-3-methylphenol

Cat. No.: B6372586
CAS No.: 1261893-56-4
M. Wt: 290.4 g/mol
InChI Key: SPCHJRDEIVJDOF-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further substituted with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzyloxyphenyl)-3-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-benzyloxyphenol and 3-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Procedure: The starting materials are dissolved in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction mixture is heated to a specific temperature to promote the reaction. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzyloxyphenyl)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The benzyloxy group can be reduced to form the corresponding phenol.

    Substitution: The methyl group can undergo electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of the corresponding phenol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-(2-Benzyloxyphenyl)-3-methylphenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Benzyloxyphenyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyphenol: Similar structure but lacks the methyl group.

    3-Methylphenol: Similar structure but lacks the benzyloxy group.

    4-Benzyloxyphenol: Similar structure but with the benzyloxy group in a different position.

Uniqueness

5-(2-Benzyloxyphenyl)-3-methylphenol is unique due to the specific positioning of the benzyloxy and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-methyl-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-15-11-17(13-18(21)12-15)19-9-5-6-10-20(19)22-14-16-7-3-2-4-8-16/h2-13,21H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCHJRDEIVJDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684054
Record name 2'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-56-4
Record name 2'-(Benzyloxy)-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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